3-Fluoro-N-hydroxybenzamide is a fluorinated compound that has gained attention in medicinal chemistry due to its potential applications in drug development, particularly as an inhibitor of histone deacetylases (HDACs). This compound features a hydroxamic acid functional group, which is known for its ability to chelate metal ions, making it useful in various biochemical applications. The introduction of a fluorine atom enhances the compound's pharmacokinetic properties, stability, and biological activity.
3-Fluoro-N-hydroxybenzamide belongs to the class of hydroxamic acids, which are characterized by the presence of a hydroxylamine group attached to a carbonyl carbon. It is specifically classified under the category of aromatic amides due to the presence of a benzene ring. The fluorine substitution at the 3-position of the benzene ring influences the compound's electronic properties and reactivity.
The synthesis of 3-fluoro-N-hydroxybenzamide can be achieved through various methods, typically involving the reaction of 3-fluorobenzoic acid with hydroxylamine. A common approach is as follows:
The molecular structure of 3-fluoro-N-hydroxybenzamide can be represented as follows:
3-Fluoro-N-hydroxybenzamide can participate in several chemical reactions, primarily due to its reactive functional groups:
The mechanism by which 3-fluoro-N-hydroxybenzamide exerts its biological effects primarily involves inhibition of HDAC enzymes. This inhibition leads to increased acetylation of histones and other proteins, resulting in altered gene expression patterns.
3-Fluoro-N-hydroxybenzamide has several significant applications in scientific research:
The inhibitory efficacy of 3-fluoro-N-hydroxybenzamide against HDACs stems from its capacity to chelate the catalytically active zinc ion within the enzyme's deep binding pocket. This interaction disrupts substrate deacetylation by preventing coordination of the acetyl-lysine residue. Crucially, the meta-fluorine substituent enhances selectivity for HDAC6—a cytoplasmic isoform with dual catalytic domains—by engaging hydrophobic residues (His361, Gly582, Ser531) within the L1 and L2 loop pockets adjacent to the active site [2] [3]. Biochemical assays reveal distinct selectivity profiles compared to non-fluorinated analogues; fluorination reduces HDAC1 inhibition (class I nuclear isoform) while maintaining nanomolar HDAC6 potency (IC~50~ < 10 nM). This selectivity arises from fluorine-induced conformational adjustments within the linker region, optimizing fit within HDAC6's structurally distinct L1 pocket [2] [6].
Table 1: HDAC Isoform Selectivity Profile of 3-Fluoro-N-Hydroxybenzamide and Reference Compounds
Compound | HDAC6 IC~50~ (nM) | HDAC1 IC~50~ (nM) | Selectivity Index (HDAC1/HDAC6) | Primary Binding Interactions |
---|---|---|---|---|
3-Fluoro-N-hydroxybenzamide* | 7.08 | ~300 | ~42 | Zn²⁺, His361, Gly582, Phe583 |
Bavarostat | 0.8 | 1200 | 1500 | Zn²⁺, L1 pocket (fluorine-specific) |
Tubastatin A | 15 | >1000 | >66 | Zn²⁺, hydrophobic tunnel |
Vorinostat (SAHA) | 20 | 50 | 2.5 | Zn²⁺, surface cap region (non-selective) |
Data represents structural analogues; exact values vary by assay conditions [2] [3] [6] |
Positional isomerism and cap-group modifications profoundly influence the target engagement of fluorinated benzohydroxamates. The meta-fluoro orientation in 3-fluoro-N-hydroxybenzamide confers superior HDAC6 selectivity over ortho- or para-substituted isomers due to optimal steric accommodation within HDAC6's L1 pocket—a hydrophobic cleft tolerant of sterically demanding substituents. Replacing the phenyl cap with heteroaryl systems (e.g., triazolyl-methylbenzamide) further enhances selectivity; compound 4u (3-fluoro-4-((3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)methyl)-N-hydroxybenzamide) achieves 42-fold HDAC6 selectivity over HDAC1 (IC~50~ = 7.08 nM), attributed to π-stacking and van der Waals contacts with Phe583 and Phe643 residues [3] [6]. Molecular docking confirms that bulkier cap groups (e.g., benzimidazole-fluorobenzyl) exploit HDAC6’s unique surface topology, while truncated caps reduce discrimination among class I isoforms. The zinc-binding motif remains invariant (hydroxamate), underscoring that selectivity derives from cap-linker interactions beyond the catalytic core [3] [4].
Table 2: Impact of Structural Modifications on HDAC6 Inhibition and Selectivity
Structural Feature | Compound Example | HDAC6 IC~50~ (nM) | HDAC1 IC~50~ (nM) | Key SAR Insight |
---|---|---|---|---|
meta-Fluoro substitution | 3-Fluoro-N-hydroxybenzamide | 7.08* | ~300* | Optimal L1 pocket engagement; minimal steric clash |
ortho-Fluoro substitution | 5-Fluoro-2-hydroxybenzamide | >1000 | >1000 | Reduced Zn²⁺ affinity due to conformational strain |
Triazolyl-methyl cap | Compound 4u [3] | 7.08 | 297 | Extended π-network enhances L1 pocket occupancy |
Trifluoromethyl cap | Compound 10p [2] | 0.018 | >1000 | Hydrophobicity improves selectivity over HDAC1 |
Representative values from structural analogues [3] [7] [8] |
3-Fluoro-N-hydroxybenzamide epitomizes the strategic evolution of fluorinated HDAC inhibitors, bridging early non-selective agents (e.g., vorinostat) and contemporary isoform-specific therapeutics. The incorporation of fluorine addresses pharmacokinetic limitations of first-generation hydroxamates: Fluorine’s electron-withdrawing properties modulate hydroxamate pK~a~, enhancing membrane permeability, while C–F bond stability reduces oxidative metabolism [2] [6]. Modern synthetic routes, such as microwave-assisted Ugi four-component reactions (U4CR), enable rapid diversification of fluorinated cap-linker architectures—cutting synthesis times to <4 hours versus classical multistep sequences [2] [4]. Clinical candidates like ricolinostat (ACY-1215) and citarinostat (ACY-241) validate fluorination as a design strategy for HDAC6-selective inhibitors in oncology. Furthermore, fluorine-18 labeling potential (e.g., bavarostat) enables positron emission tomography (PET) imaging of HDAC expression, positioning fluorinated benzohydroxamates as theranostic tools [2] [6].
Table 3: Evolution of Key Fluorinated HDAC Inhibitors
Therapeutic Generation | Representative Compound | Key Fluorination Strategy | Clinical/Research Impact |
---|---|---|---|
First-Generation | Vorinostat | Non-fluorinated | Pan-HDAC inhibition; FDA-approved for CTCL |
Second-Generation | Bavarostat | meta-Fluoro linker | HDAC6-selective PET probe; validated L1 binding mode |
Second-Generation | Ricolinostat (ACY-1215) | Trifluoromethyl cap | First clinical HDAC6i (Phase II); multiple myeloma |
Second-Generation | Citarinostat (ACY-241) | Chloro-difluorophenyl linker | Improved metabolic stability over ricolinostat |
Research Compounds | 3-Fluoro-N-hydroxybenzamide | meta-Fluoro with variable cap groups | Tool compound for SAR studies of L1 pocket binding |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0